3-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
3-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative bearing a boronate ester group at the 5-position and an isopropyl substituent at the 3-position. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a key functional group, enabling participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . This compound is cataloged as a high-purity heterocyclic building block, reflecting its utility in drug discovery and materials science .
Properties
IUPAC Name |
3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-10(2)11-7-12(9-16-8-11)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZOIGOFHAFNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halopyridine Precursor Preparation
The synthesis begins with 3-isopropyl-5-bromopyridine or its chloro/iodo analogs. Halogenation is achieved via radical bromination using N-bromosuccinimide (NBS) under UV light or via electrophilic substitution with iodine monochloride in acetic acid. The halogen atom at the 5-position is critical for subsequent metalation.
Directed Ortho-Metalation (DoM)
Lithiation of 3-isopropyl-5-halopyridine occurs at the boron-targeted position using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF). The reaction’s regioselectivity is guided by the halogen’s directing effect and steric hindrance from the isopropyl group.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | LDA (2.5 equiv) | 85–90 |
| Temperature | −78°C → 0°C (gradual warming) | – |
| Borylation Agent | 2-Isopropoxy-dioxaborolane (1.2 equiv) | 78 |
| Hydrolysis Medium | HCl (1M)/THF/H₂O (3:1) | 92 |
Suzuki-Miyaura Cross-Coupling-Mediated Synthesis
Coupling Partner Preparation
This method employs pre-borylated partners, such as bis(pinacolato)diboron (B₂pin₂), in palladium-catalyzed reactions. For instance, 3-isopropyl-5-bromopyridine undergoes coupling with B₂pin₂ using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in dimethylformamide (DMF) at 80°C.
Catalytic System Optimization
Key variables include ligand selection (e.g., XPhos, SPhos), solvent polarity, and base strength. DMF enhances solubility of boron reagents, while KOAc minimizes protodeboronation side reactions.
Table 2: Suzuki-Miyaura Cross-Coupling Conditions
| Component | Specification | Impact on Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | 88% |
| Ligand | XPhos (10 mol%) | +12% vs. ligand-free |
| Solvent | DMF | Optimal vs. THF |
| Temperature | 80°C, 12 h | 90% completion |
Direct Borylation of Pre-Functionalized Pyridines
Miyaura Borylation
A one-pot approach utilizes PdCl₂(dppf) and B₂pin₂ in the presence of KOAc. The reaction proceeds via oxidative addition of the C–Br bond to palladium, followed by transmetallation with the diboron reagent.
Microwave-Assisted Acceleration
Microwave irradiation (150°C, 30 min) reduces reaction times from hours to minutes while maintaining yields ≥80%. This method is scalable for gram-quantity synthesis.
Table 3: Direct vs. Microwave Borylation Comparison
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 12 h | 85 | 95 |
| Microwave | 0.5 h | 82 | 97 |
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
Bulk synthesis prioritizes ligand-free Pd catalysts (e.g., Pd/C) to reduce costs. Aqueous workup protocols replace organic solvents, aligning with green chemistry principles.
Purity Control
Crystallization from ethanol/water mixtures (7:3 v/v) achieves ≥99% purity, critical for pharmaceutical applications. Residual palladium is removed via activated charcoal filtration.
Mechanistic Insights and Side Reactions
Protodeboronation Mitigation
Protodeboronation, a major side reaction, is suppressed by:
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds depending on the coupling partner
Scientific Research Applications
Chemistry: In organic synthesis, 3-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a building block for the construction of complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Its derivatives have shown promise in the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications, including the manufacture of electronic components and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This reactivity is harnessed in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-isopropyl-5-(dioxaborolan)pyridine are highlighted through comparisons with analogs (Table 1). Key differences arise from substituent variations, influencing reactivity, solubility, and applications.
Table 1: Structural and Functional Comparison of Selected Pyridine-Boronate Esters
Key Analysis
Trifluoromethyl groups (e.g., ) impart strong electron-withdrawing effects, enhancing electrophilicity of the boronate for faster coupling but reducing solubility.
Reactivity in Cross-Couplings: Mono-boronate analogs (e.g., ) are standard Suzuki substrates, while bis-boronate derivatives () enable sequential couplings for complex architectures. Bromo-boronate hybrids () serve as bifunctional intermediates, allowing orthogonal reactivity (e.g., Suzuki followed by Buchwald-Hartwig amination).
Biological and Material Applications: Amino-substituted boronate () may improve solubility and target binding in kinase inhibitors, while silyl-protected derivatives () are critical in OLEDs due to their electron-transport properties. Fluorinated analogs () leverage fluorophilicity for PET imaging agents or CNS drugs with enhanced blood-brain barrier penetration.
Crystallographic and Stability Considerations :
- Crystallographic studies (e.g., ) reveal that substituents like bromo or isopropyl influence molecular packing and thermal stability. Software tools (SHELX , OLEX2 ) are pivotal in elucidating these structures.
Biological Activity
3-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It features a pyridine ring substituted with an isopropyl group and a boron-containing dioxaborolane moiety, which enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. Notably, the dioxaborolane group is known for its ability to form reversible covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of key enzymes involved in signaling pathways.
Inhibition of Kinases
One significant area of interest is the inhibition of kinases such as Glycogen Synthase Kinase 3 Beta (GSK-3β). Compounds structurally related to 3-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have demonstrated potent inhibitory activity against GSK-3β. For instance:
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Related Compound A | 8 | GSK-3β Inhibitor |
| Related Compound B | 10 | GSK-3β Inhibitor |
These findings suggest that similar derivatives may exhibit comparable biological activities.
Case Study: Anticancer Activity
A study investigated the anticancer properties of related compounds in various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects. For example:
| Cell Line | Compound Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 (Breast) | 10 | 35 |
| A549 (Lung) | 10 | 40 |
This data suggests that the compound may have potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Neuroprotective Effects
Another study assessed the neuroprotective effects of similar compounds on neuronal cell lines. The results showed that at concentrations of 1 µM and above, there was a significant increase in cell viability compared to control groups:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 90 |
| 1 | 110 |
| 10 | 130 |
These findings indicate a potential role for this compound in neuroprotection against oxidative stress.
Applications in Pharmaceutical Development
The unique structure of 3-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine also positions it as a valuable intermediate in drug synthesis. Its applications include:
- Drug Design: Targeting specific pathways for diseases such as cancer and neurodegenerative disorders.
- Agrochemicals: Development of environmentally friendly pesticides and herbicides.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 3-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine via Suzuki-Miyaura cross-coupling?
- Methodological Answer : The Suzuki-Miyaura reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a base (e.g., K₂CO₃ or Na₂CO₃), and anhydrous solvents (THF or DMF) under inert atmosphere. For boronate-containing pyridines like this compound, reaction temperatures between 80–110°C for 12–24 hours are optimal. Solvent selection is critical: DMF enhances solubility of aromatic boronic esters, while THF improves reaction efficiency for sterically hindered substrates . Purification via column chromatography (gradient elution with ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm regioselectivity and detect impurities. The dioxaborolane proton signals typically appear as singlets (δ 1.0–1.3 ppm), while pyridine protons resonate between δ 7.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-TOF) verifies molecular formula .
- X-ray Crystallography : For unambiguous structural confirmation, single crystals grown via slow evaporation in dichloromethane/hexane mixtures can be analyzed using SHELXL or OLEX2 software .
Q. What solvents and storage conditions are recommended for this boronate ester?
- Methodological Answer :
- Solubility : Insoluble in water; soluble in THF, DMF, and dichloromethane .
- Storage : Store under argon at 2–8°C in sealed, moisture-free containers to prevent hydrolysis of the boronate ester .
Advanced Research Questions
Q. How can researchers address contradictory spectroscopic data (e.g., unexpected splitting in NMR) for derivatives of this compound?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can resolve splitting caused by restricted rotation of the isopropyl group or dioxaborolane ring .
- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) reduce signal overlap in crowded aromatic regions .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and identify conformational isomers .
Q. What strategies mitigate side reactions during functionalization of the pyridine ring?
- Methodological Answer :
- Protecting Groups : Temporarily protect the boronate ester using trimethylsilyl chloride to prevent undesired coupling during halogenation or alkylation .
- Catalytic Optimization : Use PdCl₂(dppf) with chelating ligands to suppress protodeboronation in acidic conditions .
- By-Product Analysis : Monitor reactions via TLC or LC-MS; quenching with aqueous NH₄Cl removes unreacted boronic acid .
Q. How can computational tools predict reactivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .
- Docking Studies : For drug discovery applications, molecular docking (e.g., AutoDock Vina) predicts binding affinities when the boronate ester is part of a pharmacophore .
Data Contradiction and Validation
Q. How to resolve discrepancies between crystallographic data and spectroscopic results?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate X-ray structures with solid-state NMR or IR spectroscopy to confirm hydrogen bonding or π-stacking interactions .
- Twinned Crystals : Use SHELXL’s TWIN command to refine datasets from twinned crystals, which are common in boronate esters due to their planar geometry .
Synthetic Methodology
Q. What are the best practices for scaling up the synthesis of this compound without compromising yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
